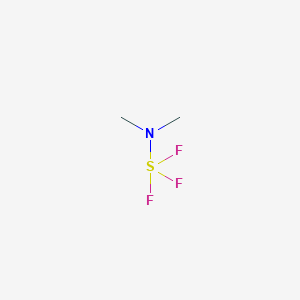

Dimethylaminosulfur trifluoride

Description

The exact mass of the compound Dimethylaminosulfur trifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethylaminosulfur trifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylaminosulfur trifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(trifluoro-λ4-sulfanyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6F3NS/c1-6(2)7(3,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVQQRYWWAGSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192068 | |

| Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3880-03-3 | |

| Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003880033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur, trifluoro(N-methylmethanaminato)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Dimethylamino)sulfur trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethylaminosulfur Trifluoride (DAST): Chemical Properties, Stability, and Safe Handling

This guide provides a comprehensive overview of Diethylaminosulfur Trifluoride (DAST), a powerful and widely used deoxofluorinating agent in modern organic synthesis. While an invaluable tool, its utility is matched by significant hazards. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its properties, stability profile, and the critical safety protocols required for its handling. The focus is on providing field-proven insights to enable its safe and effective use in a laboratory setting.

Introduction to DAST: The Versatile Deoxofluorinating Agent

Diethylaminosulfur trifluoride, commonly known as DAST, is an organosulfur compound with the formula (C₂H₅)₂NSF₃.[1] It is a liquid fluorinating reagent that serves as a more manageable alternative to the highly toxic and gaseous sulfur tetrafluoride (SF₄).[1][2] Since its development by Middleton in the 1970s, DAST has become a staple reagent for converting primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides, and for transforming aldehydes and ketones into geminal difluorides.[1][3]

Its popularity stems from its efficacy under relatively mild reaction conditions and its ability to be used in standard laboratory glassware (with caution).[4][5] However, the causality behind many experimental protocols involving DAST is directly linked to its inherent instability and reactivity. A thorough understanding of its chemical properties and stability profile is not merely academic; it is a prerequisite for safe and successful experimentation.

Core Chemical and Physical Properties

DAST is a colorless to pale yellow oil that fumes in moist air.[1][6] Older samples may appear orange.[1] Its physical properties are summarized below, providing the foundational data needed for its application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 38078-09-0 | [7] |

| Molecular Formula | C₄H₁₀F₃NS | [1] |

| Molecular Weight | 161.19 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Density | 1.22 - 1.23 g/mL at 25 °C | [7][8] |

| Boiling Point | 30-32 °C at 3 mmHg | [6][7] |

| Flash Point | 23 °C (75 °F) | [6][9] |

| Solubility | Soluble in chlorinated and hydrocarbon solvents. Reacts violently with water and protic solvents. | [1][3] |

Reactivity and Synthetic Utility

DAST's primary utility is as a nucleophilic deoxofluorinating agent.[7][10] The mechanism for the fluorination of an alcohol involves an initial reaction to form an alkoxysulfonium salt intermediate. This is followed by a nucleophilic attack by the fluoride ion, typically proceeding with an inversion of stereochemistry (Sₙ2-like mechanism).[3]

Key Transformations:

-

Alcohols to Alkyl Fluorides: This is the most common application. The reaction is efficient for primary, secondary, and tertiary alcohols, though reaction conditions must be carefully controlled, often at low temperatures (-78 °C to 0 °C), to minimize side reactions like elimination.[1][11]

-

Aldehydes & Ketones to Geminal Difluorides: DAST effectively converts carbonyl compounds to their corresponding difluoro analogs.[1] This transformation is crucial for the synthesis of fluorinated building blocks in medicinal chemistry.

-

Carboxylic Acids to Acyl Fluorides: The reaction with carboxylic acids proceeds readily but stops at the acyl fluoride stage, unlike the more aggressive SF₄ which can form trifluoromethyl groups.[1]

-

Other Applications: DAST is also used to fluorinate sulfoxides to α-fluoro sulfides, epoxides to fluorohydrins, and can catalyze certain cyclization and rearrangement reactions.[12]

The choice to use DAST over other reagents is often a balance of reactivity and safety. It is less aggressive than SF₄, reducing the likelihood of acid-catalyzed rearrangements.[1] However, more thermally stable alternatives, such as Deoxo-Fluor® and XtalFluor®, have been developed to mitigate the significant safety concerns associated with DAST.[1][10]

The Critical Factor: Stability Profile and Associated Hazards

The most critical aspect of working with DAST is its limited stability. Mishandling due to a lack of understanding of its decomposition profile can lead to catastrophic failure of experiments and serious safety incidents.

Thermal Instability and Exothermic Decomposition

DAST is thermally unstable and can decompose violently upon heating.[2][6] Reports indicate that this instability becomes significant at temperatures above 50-60 °C, with a risk of explosive decomposition above 90 °C.[1][13] It is for this reason that large-scale reactions using DAST are strongly discouraged.[10]

The decomposition process is understood to occur in two stages:

-

A non-energetic disproportionation to sulfur tetrafluoride (SF₄) and bis(diethylamino) sulfur difluoride [(Et₂N)₂SF₂].[14]

-

The resulting bis(diethylamino) sulfur difluoride is less stable and undergoes a highly vigorous exothermic decomposition, which can result in detonation.[14]

Differential Scanning Calorimetry (DSC) studies highlight this hazard. DAST exhibits a sharp decomposition exotherm around 155-162 °C, releasing a significant amount of energy (approx. 1250-1641 J/g).[13] This is a substantially more energetic and lower-temperature decomposition compared to modern alternatives like XtalFluor-M, which decomposes at 243 °C while releasing only 773 J/g.[13]

Caption: DAST disproportionates upon heating, forming an unstable intermediate that decomposes explosively.

Hydrolytic Instability

DAST reacts violently with water.[2][15] This reaction is extremely hazardous as it rapidly liberates highly toxic and corrosive hydrogen fluoride (HF) gas.[2][16] The generation of HF is also responsible for the reagent's ability to etch glass, necessitating the use of plastic (e.g., polyethylene or Teflon) containers for storage and specialized labware for reactions where possible.[1][17]

Chemical Incompatibilities

Due to its high reactivity, DAST is incompatible with a wide range of substances. Contact with these materials can lead to vigorous or explosive reactions.

-

Water and Protic Solvents (e.g., Alcohols): Reacts violently.[15][18]

-

Strong Oxidizing Agents: Incompatible.[15]

Field-Proven Protocols for Safe Handling & Storage

Strict adherence to safety protocols is non-negotiable when working with DAST. The following guidelines are based on established best practices and a causal understanding of the reagent's hazards.

Engineering Controls and Personal Protective Equipment (PPE)

-

Fume Hood: All manipulations of DAST must be performed inside a certified chemical fume hood to manage its volatility and the potential release of toxic vapors like HF.[15][19]

-

Personal Protective Equipment: A complete PPE ensemble is mandatory.

-

Eye Protection: Chemical safety goggles and a full-face shield are required.[15][18]

-

Hand Protection: Use chemical-resistant gloves, such as neoprene or nitrile.[19] Always check the manufacturer's glove compatibility chart.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[18]

-

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible.[15]

Storage and Handling

-

Storage: DAST must be stored in a tightly sealed, compatible plastic container in a cool, dry, well-ventilated area.[18][19] Refrigerated storage, typically between 2-8°C, is required to maintain stability and quality.[6][8][17] Store away from all incompatible materials.[19]

-

Inert Atmosphere: Due to its moisture sensitivity, handling and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Dispensing: Use plastic or plastic-tipped syringes for transferring the liquid. Never use glass syringes with metal needles for prolonged periods without ensuring they are scrupulously dry.

-

Temperature Control: Never heat DAST. [10] Reactions are almost always conducted at or below room temperature, with additions often performed at -78 °C (dry ice/acetone bath) to control the reaction rate and dissipate heat.[1][10]

Standard Operating Procedure: Deoxofluorination of a Primary Alcohol

This protocol provides a self-validating workflow for a common DAST application. The causality for each step is explained to reinforce safe and effective practices.

Objective: To convert a primary alcohol (R-CH₂OH) to the corresponding primary fluoride (R-CH₂F).

Materials:

-

Primary alcohol substrate

-

DAST

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water (deionized)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

Caption: Standard experimental workflow for the deoxofluorination of an alcohol using DAST.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are critical to prevent violent reaction with water and formation of HF.[10]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The low temperature controls the initial exothermic reaction between DAST and the alcohol, preventing thermal decomposition of the reagent and minimizing elimination side-products.[1][10]

-

-

Reagent Addition:

-

Slowly add DAST (typically 1.1-1.5 eq.) to the stirred solution dropwise via syringe over 15-20 minutes.

-

Causality: Dropwise addition prevents a dangerous buildup of heat.

-

Stir the mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Quenching:

-

Once the reaction is complete, very slowly and carefully pour the reaction mixture into a separate flask containing a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Causality: This is the most hazardous step after the reaction itself. The basic NaHCO₃ solution neutralizes the highly corrosive HF byproduct and quenches any remaining reactive DAST. The addition must be slow to control the vigorous gas evolution (CO₂).[10]

-

-

Workup and Purification:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography.

-

Conclusion

DAST remains a highly effective reagent for deoxofluorination, enabling access to a wide range of fluorinated organic molecules.[4] Its utility, however, is inextricably linked to its hazardous nature. Thermal and hydrolytic instability demand a disciplined and knowledgeable approach. By understanding the fundamental chemical properties, recognizing the decomposition pathways, and adhering strictly to field-proven safety and handling protocols, researchers can harness the synthetic power of DAST responsibly and effectively. For large-scale applications or when working with thermally sensitive substrates, the use of more stable, modern alternatives should always be considered.[10][13]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.

- Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.

- Couturier, M., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(11), 2039-2042.

- Ferreira, S. B., et al. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(07), 1130-1131.

-

MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

-

Cheshire Organics. (n.d.). DAST. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of DAST-type reagents in the synthesis of fluorine-containing drugs. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

-

Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Retrieved from [Link]

- Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides.

- Rock, M. H. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Science of Synthesis.

-

Grokipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

-

Baxendale Group. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]

-

Lab Supplies. (n.d.). Diethylaminosulfur trifluoride (DAST) ((C2H5)2NSF3), 25 grams. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of DAST-induced transformation of 16a leading to 21 or 22a. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]

Sources

- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 2. cheshireorganics.com [cheshireorganics.com]

- 3. grokipedia.com [grokipedia.com]

- 4. scispace.com [scispace.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Diethylaminosulfur trifluoride | 38078-09-0 [chemicalbook.com]

- 7. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 12. DAST - Enamine [enamine.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 18. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. nbinno.com [nbinno.com]

Deoxyfluorination Dynamics: A Comprehensive Guide to DAST Reactivity with Hydroxyl Groups

Executive Summary

The selective incorporation of fluorine into organic frameworks is a cornerstone of modern drug development, driven by fluorine’s ability to enhance metabolic stability, lipophilicity, and target binding affinity. Diethylaminosulfur trifluoride (DAST) remains one of the most pivotal reagents for the late-stage nucleophilic deoxyfluorination of alcohols. This whitepaper dissects the mechanistic architecture of DAST-mediated fluorination, elucidates the causality behind substrate-specific reactivity, and establishes a self-validating experimental protocol designed for high-fidelity synthesis.

Mechanistic Architecture of DAST Deoxyfluorination

The transformation of a hydroxyl group (C–OH) to a fluoro group (C–F) using DAST is not a concerted single-step process, but rather a complex, intermediate-driven sequence. Understanding this mechanism is critical for predicting stereochemical outcomes and mitigating side reactions.

Intermediate Formation

The reaction initiates with the nucleophilic attack of the substrate's hydroxyl oxygen onto the highly electrophilic sulfur atom of DAST. This rapid, exothermic step is accompanied by the elimination of hydrogen fluoride (HF), yielding a highly reactive alkoxyaminosulfur difluoride intermediate (1)[1].

Divergent Pathways: vs.

The subsequent collapse of the alkoxyaminosulfur difluoride intermediate is dictated by the steric and electronic microenvironment of the substrate:

- Pathway: For primary and unhindered secondary alcohols, the displaced fluoride anion attacks the carbon center from the opposite face of the leaving group. This concerted backside attack results in a clean inversion of stereochemistry (2)[2].

- Pathway: In sterically hindered secondary and tertiary alcohols, the leaving group departs prior to fluoride attack, generating a carbocation. This pathway leads to racemization and opens the door to competing side reactions, such as alkene formation (via proton elimination) or Wagner-Meerwein rearrangements (1)[1].

Neighboring Group Participation

When functional groups capable of electron donation are present adjacent to the hydroxyl group, the reaction trajectory is fundamentally altered. A classic example is the fluorination of

Logical pathway of DAST-mediated deoxyfluorination highlighting intermediate divergence.

Substrate Scope and Predictive Outcomes

To rationally design a synthetic route involving DAST, chemists must anticipate the dominant mechanistic pathway based on substrate topology. The table below synthesizes quantitative and qualitative data regarding expected outcomes.

| Substrate Class | Primary Mechanism | Stereochemical Outcome | Dominant Side Reactions |

| Primary Alcohols | N/A | Minimal (trace ethers) | |

| Secondary Alcohols | Clean Inversion | Elimination (alkenes) | |

| Tertiary Alcohols | Racemization | Elimination, Wagner-Meerwein Rearrangements | |

| Neighboring Group | Retention / Ring Expansion | Aziridinium cyclization, Oxazolidine formation |

Self-Validating Experimental Protocol

A robust DAST fluorination protocol must be a self-validating system where each step inherently prevents catastrophic side reactions or reagent degradation. The following methodology details the causality behind standard operational choices (4)[4].

Step-by-Step Methodology

-

Reagent Preparation & Environmental Control:

-

Action: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 20 Vol) under a strict nitrogen atmosphere.

-

Causality: DCM is a polar, non-protonic solvent that significantly enhances the nucleophilicity of the fluoride ion without reacting with the highly electrophilic DAST (2)[2]. Rigorous exclusion of moisture is non-negotiable, as DAST reacts violently with water to form corrosive HF and diethylaminosulfinyl fluoride (5)[5].

-

-

Thermal Control (Cryogenic Cooling):

-

Action: Cool the reaction vessel to -78 °C.

-

Causality: The initial formation of the alkoxyaminosulfur difluoride intermediate is instantaneous and highly exothermic. Cryogenic conditions prevent localized overheating, thereby suppressing premature elimination pathways and preserving the integrity of the thermally sensitive DAST reagent (1)[1].

-

-

Reagent Addition:

-

Action: Add DAST (1.2 eq) dropwise.

-

Causality: Controlled addition maintains the thermal equilibrium of the cryogenic bath, ensuring the intermediate forms cleanly without triggering runaway thermal degradation.

-

-

Activation & Monitoring:

-

Action: Allow the mixture to slowly warm to room temperature and stir for 2 hours. Monitor via TLC.

-

Causality: While intermediate formation occurs at -78 °C, the subsequent C-O bond cleavage and fluoride attack are kinetically hindered at low temperatures. Gradual warming provides the necessary activation energy for the final substitution step (4)[4].

-

-

Quenching & Workup:

-

Action: Quench the reaction carefully with saturated aqueous

, followed by DCM extraction. -

Causality: The reaction inherently produces HF as a byproduct. Aqueous sodium bicarbonate neutralizes this acid, preventing glass etching, protecting acid-sensitive moieties during workup, and safely destroying any unreacted DAST (4)[4].

-

Step-by-step experimental workflow for DAST fluorination emphasizing thermal control.

Safety Constraints and Modern Alternatives

Despite its synthetic utility, DAST presents significant safety liabilities. It is thermally unstable and can undergo explosive decomposition at temperatures exceeding 80 °C (1)[1]. Because of this severe hazard profile, scaling up DAST reactions in industrial or late-stage manufacturing settings is highly discouraged (4)[4].

To mitigate these risks while preserving mechanistic efficacy, modern organic synthesis frequently employs safer analogues. Reagents such as Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) offer enhanced thermal stability, while Fluolead acts as a highly stable, non-explosive substitute capable of performing identical nucleophilic fluorination transformations with a broader safety margin (6)[6].

References

-

Title: Fluorination with aminosulfuranes Source: Wikipedia URL: [Link]

-

Title: Alcohol to Fluoro / Carbonyl to Difluoro using DAST Source: Organic Synthesis URL: [Link]

-

Title: Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents Source: RSC Publishing URL: [Link]

-

Title: RECENT DEVELOPMENTS IN FLUORINATION REACTIONS OF ALCOHOLS USING DIETHYLAMINOSULFUR TRIFLUORIDE (DAST) Source: Heteroletters URL: [Link]

-

Title: Selective fluorination of carbonyl groups to the gem-difluorides Source: Organic Syntheses URL: [Link]

Sources

- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. heteroletters.org [heteroletters.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Thermodynamic Profile & Technical Guide: Dimethylaminosulfur Trifluoride

The following technical guide details the thermodynamic properties, stability profile, and application protocols for Dimethylaminosulfur Trifluoride (Methyl DAST).

CAS: 3880-03-3 | Formula: C₂H₆F₃NS | Molar Mass: 133.14 g/mol

Executive Summary

Dimethylaminosulfur trifluoride (Methyl DAST) is a potent nucleophilic fluorinating agent used for the deoxofluorination of alcohols, aldehydes, and ketones. While often overshadowed by its ethyl analogue (Diethylaminosulfur trifluoride, or "DAST"), the methyl variant offers distinct physical properties including a higher density and lower flash point.

Critical Safety Notice: Like all dialkylaminosulfur trifluorides, this compound is thermodynamically unstable . It possesses a high enthalpy of decomposition and reacts violently with water. This guide prioritizes the thermodynamic boundaries required to prevent catastrophic thermal runaway (explosion).

Physical & Thermodynamic Constants

The following data distinguishes Dimethylaminosulfur trifluoride from the more common Diethyl DAST. Note the significant difference in density and flash point, which dictates handling protocols.

| Property | Dimethylaminosulfur Trifluoride (Methyl DAST) | Diethylaminosulfur Trifluoride (DAST) | Relevance |

| CAS Number | 3880-03-3 | 38078-09-0 | Identity verification |

| Boiling Point | 117.5 °C (at 760 mmHg) | 30–32 °C (at 3 mmHg) | Solvent selection limits |

| Melting Point | -78.7 °C | Liquid at RT | Low-temp handling capability |

| Density | 1.364 g/mL | 1.220 g/mL | Stoichiometric calculations |

| Flash Point | 10 °C (50 °F) | 23 °C (73 °F) | Flammability hazard classification |

| State (25°C) | Pale yellow liquid | Yellow/Orange liquid | Visual purity check |

Technical Insight: The higher density of Methyl DAST compared to Diethyl DAST (1.36 vs 1.22) implies a more compact molecular arrangement, potentially influencing its lattice energy in frozen states, though it remains liquid at standard processing temperatures.

Thermal Stability & Decomposition Kinetics[2][3][4][5][6][7][8]

The core thermodynamic risk of aminosulfur trifluorides is their propensity for disproportionation and exothermic decomposition .

Decomposition Mechanism

Upon heating beyond its onset temperature, Methyl DAST undergoes a complex disproportionation, releasing Sulfur Tetrafluoride (

DSC & ARC Data Analysis

While specific DSC traces for Methyl DAST are rare in open literature compared to Diethyl DAST, the thermodynamic behavior is analogous but with a lower safety margin due to the lower molecular weight and higher volatility.

-

Onset of Decomposition: ~90°C (Estimated based on Diethyl DAST onset of ~140°C, adjusted for alkyl stability trends).

-

Enthalpy of Decomposition (

): High. Diethyl DAST releases ~1700 J/g . Methyl DAST is expected to release a similar or higher energy density per gram due to lower molecular weight. -

TMRad (Time to Maximum Rate under adiabatic conditions): At 50°C, TMRad is typically >24 hours, but at 80°C, it can drop to minutes.

Safety Rule: Never heat neat Methyl DAST above 50°C . Distillation should only be performed under deep vacuum (<1 mmHg) to keep the pot temperature well below 50°C.

Reaction Thermodynamics: Deoxofluorination

The utility of Methyl DAST is driven by the high bond dissociation energy of the S-F and C-F bonds. The reaction is thermodynamically driven by the formation of the stable

Mechanism Visualization

The following diagram illustrates the energetic pathway of converting an alcohol to an alkyl fluoride. The driving force is the formation of the activated alkoxysulfonium intermediate, followed by nucleophilic displacement.

Caption: Thermodynamic pathway of DAST-mediated deoxofluorination showing the critical alkoxysulfonium intermediate.

Hydrolysis Enthalpy

Methyl DAST reacts violently with water. The hydrolysis is highly exothermic:

-

Thermodynamic Hazard: The reaction releases HF gas and heat instantaneously. In a closed vessel, this leads to rapid over-pressurization (BLEVE risk).

-

Protocol: All glassware must be oven-dried. Solvents must be anhydrous (<100 ppm water).

Handling & Safety Protocols

Based on the thermodynamic properties, the following decision tree dictates the safe handling of Methyl DAST.

Caption: Operational safety decision tree for preventing thermal runaway and hydrolysis events.

Storage[9]

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Inert gas (Argon/Nitrogen) is mandatory. Moisture ingress degrades the reagent to HF and sulfinyl fluorides, increasing container pressure.

-

Container: Teflon (PTFE) or Polyethylene (PE) bottles are preferred over glass for long-term storage to prevent etching by trace HF.

Solvent Compatibility

-

Preferred: Dichloromethane (

), Trichlorofluoromethane ( -

Avoid: Water, Alcohols (unless substrate), Amines (unless acting as HF scavengers).

References

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Chemical Communications.[2][1] Link

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 123472, Diethylaminosulfur trifluoride" (Data proxy for Methyl analog). Link

-

Sigma-Aldrich. "Safety Data Sheet: Diethylaminosulfur trifluoride" (Thermodynamic safety baseline). Link

-

Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link

Sources

Unveiling the Transient: Structural Analysis of DAST-Mediated Reaction Intermediates in Nucleophilic Fluorination

Executive Summary

The introduction of fluorine into organic scaffolds is a cornerstone of modern drug development, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity. Diethylaminosulfur trifluoride (DAST) remains one of the most versatile reagents for nucleophilic fluorination. However, as application scientists, we recognize that successful fluorination is rarely just about mixing reagents; it requires a rigorous understanding of the transient transition states. The regio- and stereochemical outcome of a DAST reaction is entirely dictated by the structural dynamics of its highly reactive intermediate: alkoxyaminosulfur difluoride .

This whitepaper provides an in-depth technical framework for isolating, characterizing, and manipulating these intermediates, combining self-validating experimental protocols with advanced spectroscopic and computational modalities.

Mechanistic Foundations and the Causality of Fluorination

The mechanism of DAST-mediated fluorination closely parallels that of sulfur tetrafluoride (

The structural fate of the molecule is decided at this exact juncture. The decomposition of the intermediate is governed by a strict set of causal electronic and steric rules:

-

The

Pathway (Stereochemical Inversion): If the substrate is a primary or unhindered secondary alcohol, the carbon center cannot adequately stabilize a positive charge. Consequently, the liberated fluoride ion attacks the carbon from the opposite face of the leaving -

The

Pathway (Carbocation Formation): If the substrate possesses stabilizing features (e.g., tertiary, benzylic, or specific steroidal frameworks), the -

The E1/E2 Pathway (Elimination): If steric hindrance prevents nucleophilic attack, or if highly acidic

-protons are present, the intermediate acts as a leaving group while a base (often the liberated diethylamine or external additives) abstracts a proton, yielding an alkene.

Caption: Divergent decomposition pathways of the alkoxyaminosulfur difluoride intermediate.

Structural Analysis Modalities

Because the alkoxyaminosulfur difluoride intermediate is highly reactive, standard room-temperature analysis is impossible. We must employ specialized modalities to trap and interrogate its structure.

Variable Temperature NMR (VT-NMR)

VT-NMR is the gold standard for intermediate trapping. By conducting the reaction at cryogenic temperatures (-78 °C), the kinetic barrier for decomposition is not breached.

Density Functional Theory (DFT)

Computational chemistry provides the structural "why" behind the spectroscopic "what." DFT calculations reveal that DAST and its intermediates adopt a pseudo-trigonal bipyramidal (

Quantitative Data Summary

Table 1: Key Spectroscopic and Computational Parameters of DAST Intermediates

| Parameter | Modality | Typical Value / Observation | Structural Significance |

| Spectroscopy | +40 to +60 ppm | Confirms intact S-F bonds in the intermediate, distinct from product C-F shifts (-150 to -220 ppm). | |

| Spectroscopy | ~160–180 Hz | Validates final product C-F bond formation; absent in the intermediate state. | |

| S-O Bond Length | DFT Calculation | ~1.65 Å | Indicates transition state elongation prior to C-O cleavage. |

| Activation Energy ( | Kinetic Analysis | 15–25 kcal/mol | Defines the thermal barrier for |

| S-N Bond Order | DFT Calculation | Partial double bond | Stabilizes the electrophilic sulfur center via nitrogen lone-pair donation. |

Experimental Workflow: Self-Validating VT-NMR Protocol

To ensure absolute scientific integrity, any protocol analyzing transient states must be self-validating . The following methodology employs an internal standard to establish a closed mass-balance loop. If the molar sum of the substrate, intermediate, and product deviates from 100% of the initial concentration, it indicates unobserved pathways (e.g., precipitation or polymerization), immediately flagging the data as incomplete.

Step 1: Preparation of the Anhydrous Matrix

-

Flame-dry an NMR tube and purge continuously with ultra-high purity Argon.

-

Dissolve 0.1 mmol of the target alcohol in 0.5 mL of anhydrous

. -

Add 0.05 mmol of fluorobenzene (

-113.15 ppm) as the internal quantitative standard. Causality Check:

Step 2: Cryogenic Reagent Introduction

-

Cool the NMR tube to -78 °C using a dry ice/acetone bath.

-

Slowly inject 0.11 mmol (1.1 equivalents) of DAST down the inner wall of the tube to allow pre-cooling before it contacts the substrate. Causality Check: DAST reacts violently with ambient moisture and can dismutate explosively if heated improperly . Cryogenic introduction arrests the reaction precisely at the alkoxyaminosulfur difluoride stage.

Step 3: Variable Temperature Data Acquisition

-

Rapidly transfer the tube to an NMR probe pre-cooled to -80 °C.

-

Acquire baseline

, -

Increment the temperature by 10 °C stepwise, acquiring spectra at each thermal plateau until complete conversion to the alkyl fluoride is observed. Causality Check: Stepwise warming allows for the extraction of the Arrhenius activation energy (

) by monitoring the decay rate of the intermediate's

Caption: Self-Validating VT-NMR Workflow for the isolation and kinetic profiling of intermediates.

Implications for Drug Development

In medicinal chemistry, the late-stage introduction of fluorine is a highly prized strategy for modulating pharmacokinetics. However, unexpected molecular rearrangements during fluorination can derail an entire development pipeline.

By structurally analyzing the DAST intermediate, drug development professionals can predict whether a complex API will undergo clean fluorination or suffer from Wagner-Meerwein rearrangements. Furthermore, understanding the thermal instability of these intermediates has driven the field toward continuous-flow microreactor technology . Flow chemistry allows for the safe handling of DAST's hazardous decomposition products (like

References

-

Fluorination with aminosulfuranes. Wikipedia. URL:[Link]

-

Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). ResearchGate. URL:[Link]

-

Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. PubMed Central (PMC). URL:[Link]

solubility of dimethylaminosulfur trifluoride in organic solvents

Technical Guide: Solubility and Solvent Selection for Dimethylaminosulfur Trifluoride

Executive Summary

Dimethylaminosulfur trifluoride (Me-DAST; CAS: 3880-03-3) is a potent nucleophilic fluorinating reagent, chemically analogous to the more common diethylaminosulfur trifluoride (Et-DAST). Its primary utility lies in converting hydroxyl groups to fluorides and carbonyls to gem-difluorides under mild conditions.

Critical Solvent Directive: The efficacy and safety of Me-DAST are strictly governed by solvent choice. It is miscible with most aprotic organic solvents but reacts violently with protic solvents (water, alcohols). The "solubility" of this liquid reagent is rarely the limiting factor; rather, chemical compatibility and thermal stability dictate the solvent system. Dichloromethane (DCM) is the industry standard due to its non-reactivity and low boiling point, which mitigates the risk of thermal decomposition.

Physicochemical Profile

Me-DAST is a liquid at room temperature, making "solubility" effectively a question of miscibility.

| Property | Value | Notes |

| Appearance | Pale yellow to orange liquid | Darkens with age/decomposition. |

| Molecular Formula | ||

| Molecular Weight | 133.14 g/mol | |

| Boiling Point | ~46–47 °C (10 mmHg) | Do not distill at atmospheric pressure. Explosion hazard >50°C. |

| Density | ~1.36 g/mL | Denser than Et-DAST (1.22 g/mL). |

| Solubility State | Miscible | Miscible with non-polar and polar aprotic solvents. |

| Hydrolytic Stability | Violent | Reacts instantly with |

Solvent Compatibility & Selection Matrix

The following matrix categorizes solvents by their suitability for Me-DAST reactions. Anhydrous conditions are mandatory for all recommended solvents.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Compatibility | Recommended Temp | Technical Commentary |

| Halogenated | Dichloromethane (DCM) | Excellent (Standard) | -78°C to RT | Gold Standard. Inert, solubilizes substrates well, and its low BP (40°C) prevents accidental overheating of the unstable reagent. |

| Chloroform ( | Good | -78°C to RT | Good alternative if substrate solubility in DCM is poor. Must be ethanol-free (stabilizers in | |

| Carbon Tetrachloride | Good | 0°C to RT | Rarely used due to toxicity, but chemically compatible. | |

| Ethers | Tetrahydrofuran (THF) | Good (Conditional) | -78°C to 0°C | Must be strictly anhydrous. Lewis basic oxygen can coordinate with sulfur, potentially modulating reactivity. |

| Diethyl Ether ( | Good | -78°C to RT | Excellent for precipitating fluorinated products if they are less soluble than the starting material. | |

| Hydrocarbons | Toluene / Benzene | Moderate | 0°C to RT | Compatible, but poor solubility for polar substrates (e.g., sugars, steroids) often limits utility. |

| Nitriles | Acetonitrile ( | Caution | -40°C to 0°C | Soluble, but MeCN is hygroscopic. Traces of water will generate HF, which can cause runaway decomposition or polymerize MeCN. |

| Protic | Water, Methanol, Ethanol | FORBIDDEN | N/A | DANGER. Explosive hydrolysis. Generates HF gas and thionyl fluoride analogs. |

| Polar Aprotic | DMSO, DMF | Avoid | N/A | High risk of exothermic decomposition. DMSO can act as an oxidant; DMF can react with the fluorinating agent. |

Mechanistic Implications of Solvent Choice

The solvent plays a crucial role in the Deoxofluorination mechanism. The reaction proceeds via an initial nucleophilic attack of the alcohol oxygen on the sulfur atom of Me-DAST, displacing a fluoride ion.

-

Non-Polar Solvents (DCM, Toluene): Favor a tight ion pair between the alkoxysulfonium intermediate and the fluoride ion. This often promotes

character, leading to inversion of configuration (stereoselectivity). -

Polar Solvents (THF, MeCN): Can solvate the intermediate cation (

) and the fluoride anion separately. This separation increases the basicity of the fluoride ion but may also encourage

Diagram 1: Solvent-Dependent Fluorination Mechanism

Caption: Mechanistic divergence of Me-DAST fluorination based on solvent polarity. Non-polar solvents favor stereocontrolled

Safety & Stability Protocols

Me-DAST is thermally unstable.[1] Its decomposition is exothermic and autocatalytic.

-

Thermal Limit: Never heat Me-DAST solutions above 50°C . The reagent can disproportionate into sulfur tetrafluoride (

) and bis(dimethylamino)sulfur difluoride, which may lead to detonation. -

Container Material: Pure Me-DAST etches glass over time due to trace HF. Store the neat reagent in polyethylene (PE) or Teflon (PTFE) bottles. Reactions can be performed in glass (DCM solutions) if quenched immediately after completion.

-

Moisture Control: All solvents must be dried (e.g., over activated molecular sieves). Water contact generates HF, which can etch the reaction flask and cause catastrophic failure.

Experimental Workflow: Preparation of Me-DAST Solution

This protocol ensures the safe preparation of a Me-DAST solution in Dichloromethane (DCM).

Diagram 2: Safe Preparation Workflow

Caption: Step-by-step workflow for handling Me-DAST in DCM, emphasizing temperature control and inert atmosphere.

Detailed Protocol:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and rubber septum. Purge with Nitrogen (

) or Argon ( -

Solvent: Syringe in anhydrous Dichloromethane (DCM).

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C).

-

Reagent Addition: Draw Me-DAST using a plastic syringe (glass syringes may seize due to etching). Add dropwise to the cold DCM.[2]

-

Note: Me-DAST is fully miscible; no precipitate should form.

-

-

Reaction: Add the substrate (dissolved in minimal DCM) slowly. Allow the mixture to warm to room temperature only if necessary for reaction progress.

-

Quench: Pour the reaction mixture slowly into saturated aqueous Sodium Bicarbonate (

). Caution: Vigorous

References

-

Middleton, W. J. (1975).[3] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

- Seminal work establishing the synthesis, solubility, and utility of dialkylaminosulfur trifluorides.

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

- Comparative study detailing stability profiles of DAST analogs and solvent effects.

-

Hudlicky, M. (1988). "Fluorination with diethylaminosulfur trifluoride and related aminofluorosulfuranes." Organic Reactions, 35, 513-637. Link

- Comprehensive review of reaction conditions, solvent comp

-

Sigma-Aldrich. (2024).[5] "Safety Data Sheet: Diethylaminosulfur trifluoride." Link

- Source for specific density, boiling point, and hazard d

Sources

kinetic studies of alcohol fluorination with DAST

Title: Kinetic and Mechanistic Profiling of Alcohol Deoxyfluorination via DAST: A Technical Whitepaper

Executive Summary

Deoxyfluorination of alcohols using Diethylaminosulfur trifluoride (DAST) remains a cornerstone transformation in medicinal chemistry. The substitution of a hydroxyl group with fluorine profoundly alters a molecule's lipophilicity, metabolic stability, and pKa. However, DAST-mediated fluorination is notoriously sensitive to kinetic parameters, substrate sterics, and thermal conditions. This whitepaper provides an in-depth analysis of the kinetic pathways, thermodynamic constraints, and self-validating experimental protocols required to master DAST fluorination.

Mechanistic Bifurcation: The Kinetic vs. Thermodynamic Tug-of-War

The reaction of an aliphatic alcohol with DAST is initiated by the nucleophilic attack of the alcohol oxygen on the electron-deficient sulfur(IV) center, displacing a fluoride ion to form a transient alkoxyaminosulfur difluoride intermediate (1)[1].

The fate of this intermediate dictates the reaction outcome, bifurcating into three primary kinetic pathways:

-

Substitution (Kinetic Control): The released fluoride ion attacks the carbon center from the backside, leading to stereochemical inversion. Quantum mechanical calculations (RHF, B3LYP) demonstrate that the formation of the fluorinated product is heavily favored by the

- Substitution (Thermodynamic Control): In substrates that can stabilize a carbenium ion (e.g., allylic, benzylic, or tertiary alcohols), the intermediate dissociates. The resulting planar carbocation is subsequently trapped by fluoride, leading to racemization or retention of configuration (2)[2].

-

E2 Elimination (Side Reaction): If the backside trajectory is sterically hindered, the basicity of the fluoride ion or the diethylamino leaving group promotes proton abstraction, yielding alkene byproducts (3)[3].

Mechanistic bifurcation of DAST-mediated alcohol fluorination.

Kinetic Parameters & Thermodynamic Profiling

Understanding the kinetics of DAST is inextricably linked to its thermal stability. Kinetic studies have shown that heating DAST above 50 °C initiates a non-energetic disproportionation into sulfur tetrafluoride (

Table 1: Comparative Kinetic & Thermodynamic Parameters of DAST Fluorination

| Substrate Class | Dominant Pathway | Relative Reaction Rate | Activation Energy ( | Major Competing Side Reaction |

| Primary Alcohols | Fast | ~15-18 kcal/mol | Dialkyl ether formation | |

| Secondary Alcohols | Moderate | ~20-25 kcal/mol | Elimination (Alkene) | |

| Tertiary Alcohols | Slow | >28 kcal/mol | Elimination (Alkene) | |

| Homoallylic Alcohols | Very Fast | ~12-15 kcal/mol | Ring expansion/contraction |

Experimental Workflows: Self-Validating Kinetic Protocols

To accurately determine the rate constant (

Protocol: Real-Time Kinetic Profiling via

-

Substrate Preparation: In a glovebox, dissolve 0.10 mmol of the target alcohol and 0.05 mmol of

-trifluorotoluene (internal standard, -

Cryogenic Equilibration: Transfer the solution to a pre-dried, heavy-wall NMR tube equipped with a PTFE septum cap. Equilibrate the tube in the NMR spectrometer probe precisely at -78 °C.

-

Reagent Injection: Rapidly inject 0.11 mmol (1.1 equiv) of DAST dropwise through the septum using a gas-tight microsyringe.

-

Data Acquisition: Initiate a pre-programmed multi-scan

F and -

Kinetic Extraction: Integrate the product C-F signal (typically between -150 to -200 ppm) against the internal standard. Plot

vs. time to extract the pseudo-first-order rate constant (

Self-validating NMR workflow for real-time kinetic monitoring.

Substrate-Specific Kinetic Nuances

The structural environment of the hydroxyl group heavily influences the kinetic trajectory:

-

Carbohydrates & Glycosides: In DAST-mediated reactions of carbohydrates, a competition between

and -

Neighboring Group Participation: Primary alcohols with a neighboring tertiary or quaternary carbon in a carbocyclic system can result in complex kinetic outcomes. For instance, treatment of kauranol with DAST bypasses direct fluorination entirely, undergoing a rapid 1,2-alkyl shift to yield a ring-expanded secondary fluoroalkane[3]. Similarly, homoallylic alcohols frequently induce carbocation-driven ring expansions under kinetic control (6)[6].

Conclusion & Reagent Evolution

While DAST remains a foundational reagent for deoxyfluorination, its kinetic instability at elevated temperatures limits its scalability. The mechanistic insights derived from DAST kinetics—specifically the necessity of stabilizing the sulfur(IV) intermediate and managing the highly basic fluoride release—have driven the development of next-generation reagents like Deoxo-Fluor, XtalFluor, and PyFluor[4]. Nevertheless, mastering the kinetic profiling of DAST provides the essential analytical framework required for modern pharmaceutical fluorination campaigns.

References

-

The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates Source: PMC - NIH URL:[Link]

-

Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST) Source: ResearchGate (Elsevier B.V.) URL:[Link]

-

The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates Source: Chemical Reviews - ACS Publications URL:[Link]

-

Synthesis by Substitution of Hydroxy Groups in Alcohols Source: Thieme E-Books URL:[Link]

-

Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning Source: Journal of the American Chemical Society URL:[Link]

Sources

The Evolution of Deoxofluorination Agents in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary

The selective introduction of fluorine into organic frameworks is a cornerstone of modern pharmaceutical and agrochemical design. Fluorine substitution drastically alters a molecule's physicochemical properties—enhancing metabolic stability, modulating pKa, and increasing lipophilicity. Among the various fluorination strategies, deoxofluorination —the direct nucleophilic substitution of a hydroxyl group (-OH) or carbonyl oxygen (=O) with fluorine—remains one of the most practical approaches due to the vast natural and synthetic abundance of alcohols and ketones.

This whitepaper provides an in-depth technical analysis of the evolution of deoxofluorination agents. By examining the mechanistic causality, thermal stability, and chemoselectivity of classical reagents (DAST, Deoxo-Fluor) versus modern crystalline and sulfonyl-based alternatives (XtalFluor, PyFluor, PhenoFluor), this guide equips researchers with the authoritative grounding necessary to optimize late-stage functionalization and scale-up workflows.

Mechanistic Foundations of Deoxofluorination

The carbon-oxygen (C-OH) bond is inherently a poor leaving group. Therefore, all deoxofluorination reagents operate on a shared foundational logic: activation followed by displacement .

-

Activation: The deoxofluorination agent acts as a potent electrophile, reacting with the alcohol to form an activated, highly polarized intermediate (e.g., an alkoxy-sulfur or alkoxy-sulfonyl species).

-

Displacement: A nucleophilic fluoride ion—either released intramolecularly from the reagent or provided by an exogenous promoter—attacks the activated carbon center. This proceeds via an

mechanism for primary and secondary alcohols (yielding inversion of stereochemistry) or an

A persistent challenge in this chemistry is the competing elimination pathway . Highly basic intermediates can abstract an adjacent proton, leading to E1/E2 elimination and the formation of undesired alkene byproducts.

Fig 1: General mechanistic pathway of deoxofluorination and competing elimination.

First-Generation Agents: DAST and Deoxo-Fluor

Chemical Properties and Limitations

DAST (Diethylaminosulfur trifluoride) has historically been the standard reagent for converting alcohols to alkyl fluorides and ketones to gem-difluorides. However, DAST is a fuming liquid that is highly prone to violent, explosive decomposition when heated above 90 °C, making it hazardous for large-scale synthesis (1)[1]. Furthermore, the basicity of the diethylaminosulfur intermediate frequently drives the reaction toward alkene elimination byproducts.

To mitigate thermal instability, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) was developed. The incorporation of methoxyethyl groups provides internal coordination to the sulfur center, raising the decomposition onset temperature to ~140 °C and improving its safety profile for process chemistry, though it still generates highly corrosive free HF upon exposure to moisture (2)[2].

Protocol 1: Standard DAST-Mediated Deoxofluorination

Causality Focus: Temperature control and basic quenching are critical to prevent thermal runaway and glass etching.

-

Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the target alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Thermal Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Reasoning: The initial formation of the alkoxy-sulfur intermediate is highly exothermic.

-

Reagent Addition: Add DAST (1.2–1.5 equiv) dropwise via syringe.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature over 2–4 hours, monitoring conversion via TLC or

F NMR. -

Quenching (Critical Step): Cool the reaction back to 0 °C and quench slowly with saturated aqueous

. Reasoning: DAST reacts violently with water to form HF. The bicarbonate neutralizes the HF into NaF, -

Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous

, and concentrate under reduced pressure.

Second-Generation Agents: The XtalFluors

Developed to completely bypass the handling of hazardous liquid aminosulfur trifluorides, XtalFluor-E and XtalFluor-M are crystalline aminodifluorosulfinium tetrafluoroborate salts (3)[3].

Mechanistic Causality: Unlike DAST, XtalFluors do not possess a labile S-F bond that spontaneously generates free HF under anhydrous conditions. They activate the C-O bond but require an exogenous promoter (such as

Modern Chemoselective Agents: PyFluor and PhenoFluor

PyFluor: Economic Viability and High Selectivity

PyFluor (2-Pyridinesulfonyl fluoride) represents a paradigm shift toward low-cost, exceptionally stable deoxofluorination reagents. It operates via sulfonyl transfer rather than sulfur-trifluoride chemistry. The S-F bond is activated by a protic species (the alcohol itself), generating a reactive amidine hydrogen fluoride complex that mediates the fluorination (4)[4]. PyFluor is highly selective against elimination and has even been translated into no-carrier-added

Protocol 2: PyFluor-Mediated Deoxofluorination

-

Setup: In a standard borosilicate vial, combine the alcohol (1.0 equiv), PyFluor (1.5 equiv), and a base such as DBU or N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Reasoning: The base deprotonates the alcohol to facilitate sulfonyl transfer and liberates active fluoride from the resulting poly[hydrogen fluoride] complex.

-

Solvent Addition: Add toluene or THF to achieve a 0.5 M concentration.

-

Heating: Stir the mixture at 50–80 °C for 12–24 hours. Reasoning: PyFluor's high thermal stability (>200 °C decomposition onset) allows for safe heating, which is necessary to drive the substitution of sterically hindered substrates without risking explosion.

-

Workup: Cool to room temperature, dilute with organic solvent, and wash with 1M HCl to easily remove the basic promoter and water-soluble pyridine byproducts.

PhenoFluor: Late-Stage Functionalization and Chemoselectivity

PhenoFluor is a crystalline imidazolium-based reagent designed for the late-stage deoxofluorination of complex polyols and electron-deficient phenols (5)[5].

Causality in Chemoselectivity: PhenoFluor features bulky 2,6-diisopropylphenyl flanking groups. This extreme steric bulk creates a highly restrictive reactive pocket. As a result, primary alcohols react rapidly, secondary alcohols react much slower due to steric clash, and tertiary or hydrogen-bonded hydroxyls are completely excluded from the reactive center (6)[6]. For phenols, the reaction proceeds via a concerted nucleophilic aromatic substitution (

Fig 2: Chemoselectivity logic of PhenoFluor in late-stage functionalization.

Quantitative Comparison of Deoxofluorination Agents

To assist in synthetic planning, the following tables summarize the thermal stability and operational characteristics of the primary deoxofluorination agents.

Table 1: Thermal Stability & Safety Profile

| Reagent | Physical State | Onset of Decomposition (°C) | Free HF Generation (Anhydrous) |

|---|---|---|---|

| DAST | Fuming Liquid | ~90 | Yes |

| Deoxo-Fluor | Liquid | ~140 | Yes |

| XtalFluor-E | Crystalline Solid | ~200 | No |

| PyFluor | Liquid/Oil | > 200 | No |

| PhenoFluor | Crystalline Solid | 213 | No |

Table 2: Substrate Scope and Reaction Characteristics

| Reagent | Optimal Substrates | Chemoselectivity | Elimination Byproducts |

|---|---|---|---|

| DAST | Simple primary/secondary alcohols, ketones | Low | High |

| Deoxo-Fluor | Broad scope, scale-up alternative to DAST | Low | Moderate |

| XtalFluor-E | Acid-sensitive substrates | Moderate | Low |

| PyFluor | Broad scope,

Conclusion & Future Directions

The transition from volatile, hazardous liquids like DAST to stable, crystalline, and highly chemoselective reagents like PyFluor and PhenoFluor has revolutionized the safety and efficiency of C-F bond formation. Future advancements in the field are increasingly relying on data science-guided development to predict reagent efficacy and optimize sulfonyl fluoride derivatives for specific active pharmaceutical ingredients (8)[8]. Furthermore, the adaptation of these stable reagents for no-carrier-added

References

1.[2] Benchchem. A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides.2 2.[1] Thieme Connect. Recent Advances in the Synthesis of Acyl Fluorides. 1 3.[6] Thieme Connect. Deoxyfluorination of Aliphatic Alcohols: Using PhenoFluor and AlkylFluor Reagents. 6 4. Sigma-Aldrich. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. Link 5.[3] ACS Publications. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. 3 6.[7] PMC. Deoxyfluorination of Electron-Deficient Phenols. 7 7.[8] ChemRxiv. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.8 8.[5] PMC. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. 5 9.[4] UCLA (Doyle Group). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. 4

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Deoxyfluorination of Primary Alcohols Utilizing Diethylaminosulfur Trifluoride (DAST)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide an authoritative, self-validating protocol for the safe and efficient conversion of primary alcohols to alkyl fluorides using DAST, detailing the mechanistic causality behind experimental parameters.

Mechanistic Rationale & Reaction Dynamics

The introduction of a fluorine atom into an organic scaffold is a privileged strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding via bioisosterism. Diethylaminosulfur trifluoride (DAST) remains one of the most reliable and widely utilized for this transformation.

Unlike secondary or tertiary alcohols—which are prone to

The Causality of the Mechanism:

-

Activation: The primary alcohol acts as a nucleophile, attacking the electron-deficient sulfur atom of DAST. This step displaces a fluoride ion and generates one equivalent of hydrogen fluoride (HF)[2].

-

Intermediate Formation: An activated alkoxyaminosulfurane intermediate is formed. This converts the inherently poor hydroxyl leaving group into an excellent oxynucleofuge.

-

Displacement: The released fluoride anion (often existing as

in situ) executes a backside

Caption: Mechanistic pathway of primary alcohol deoxyfluorination via DAST.

Safety, Handling, & Self-Validating Systems

DAST is a highly reactive, moisture-sensitive liquid that requires rigorous safety protocols. The reagent is known to [3], with detonation reported above 147 °C and significant thermal degradation occurring even at 85 °C[3]. Furthermore, hydrolysis of DAST generates highly corrosive and toxic HF gas[4].

Self-Validating Operational Checks:

-

Reagent Integrity: Pure DAST is a pale yellow liquid. Causality: If the reagent appears dark brown or opaque, it has undergone thermal degradation or hydrolysis and will result in reaction failure[5]. Discard safely.

-

Exotherm Control: The initial formation of the alkoxyaminosulfurane is highly exothermic. Causality: Addition must be performed at -78 °C. A lack of localized boiling or fuming during dropwise addition validates that the exotherm is properly controlled, preventing premature elimination side-reactions[3].

-

Quench Verification: Upon adding the reaction mixture to saturated

, vigorous effervescence (

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters for DAST-mediated fluorination across various primary alcohol subclasses.

| Substrate Class | Preferred Solvent | Temperature Profile | Reaction Time | Typical Yield | Major Competing Pathway |

| Unhindered Aliphatic | Anhydrous DCM | -78 °C | 1 - 2 h | 75 - 90% | Minimal |

| Primary Benzylic | Anhydrous DCM | -78 °C | 1 h | 70 - 85% | Friedel-Crafts alkylation |

| Primary Allylic | -78 °C | 1 - 3 h | 60 - 80% | Allylic transposition | |

| Sterically Hindered | Anhydrous DCM | -78 °C | 2 - 4 h | 50 - 70% | Elimination (minor) |

Standard Operating Procedure (SOP)

This protocol details the conversion of a model substrate (e.g., [6]) to its corresponding alkyl fluoride.

Caption: Step-by-step experimental workflow for DAST-mediated fluorination.

Step-by-Step Methodology

-

Preparation: Flame-dry a borosilicate or PTFE round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes.

-

Substrate Solvation: Dissolve the primary alcohol (1.0 mmol, e.g., 153 mg of 4-nitrobenzyl alcohol) in 2.8 mL of strictly anhydrous dichloromethane (DCM)[6].

-

Thermal Regulation: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 5 minutes[3].

-

Reagent Addition: Using a gas-tight syringe, add DAST (1.1 mmol, 144 µL) dropwise down the side of the flask over 2–3 minutes[6]. Note: Ensure the DAST bottle is allowed to reach room temperature before opening to prevent condensation of atmospheric moisture.

-

Reaction Progression: Stir the mixture at -78 °C for 15 minutes. Remove the cooling bath and allow the reaction to naturally warm to room temperature. Continue stirring for 1 hour[6]. Monitor reaction completion via TLC (Thin Layer Chromatography).

-

Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully transfer the mixture dropwise into a beaker containing 10 mL of vigorously stirring ice-cold saturated aqueous

[6]. Caution: HF neutralization will cause rapid -

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 5 mL)[6].

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure[6]. Purify the crude residue via silica gel flash chromatography (e.g., utilizing an Ethyl Acetate/Hexane gradient) to isolate the pure alkyl fluoride.

Troubleshooting & Causality Analysis

-

Observation: High recovery of unreacted starting material.

-

Causality: DAST is highly susceptible to hydrolysis. If the solvent was not strictly anhydrous, DAST will preferentially react with

to form HF and diethylaminosulfinyl fluoride, depleting the reagent before it can activate the alcohol[4]. -

Action: Ensure solvents are freshly distilled or passed through activated alumina. Use a fresh, unopened ampoule of DAST.

-

-

Observation: Formation of alkene byproducts (Elimination).

-

Causality: While less common for primary alcohols, elimination can occur if the reaction temperature spikes during the initial addition, providing enough thermal energy to overcome the activation barrier for the

pathway[3]. -

Action: Strictly maintain the -78 °C bath during addition and slow the drop rate of the reagent[4].

-

-

Observation: Poor yield with acid-labile substrates.

-

Causality: The generation of HF during the activation step can cleave sensitive protecting groups (e.g., silyl ethers, acetals)[2].

-

Action: Add a non-nucleophilic HF scavenger, such as pyridine or triethylamine, to the reaction mixture prior to DAST addition to buffer the system.

-

References

Sources

- 1. DAST - Enamine [enamine.net]

- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Note: Optimized Gem-Difluorination of Ketones Using DAST

Executive Summary

The conversion of ketones to gem-difluorides is a pivotal transformation in medicinal chemistry, often employed to modulate metabolic stability (blocking metabolic hot spots) and lipophilicity without significantly altering steric bulk. Diethylaminosulfur trifluoride (DAST) remains the benchmark reagent for this transformation due to its broad scope and availability, despite the emergence of thermally more stable alternatives like Deoxo-Fluor®.[1]

This application note provides a rigorous, safety-first protocol for using DAST. It moves beyond basic recipes to explain the causality of reaction parameters, ensuring reproducible results and minimizing the risk of catastrophic thermal decomposition or elimination side-products.

Safety & Handling (Critical)

WARNING: DAST is a high-energy, moisture-sensitive reagent. Strict adherence to safety protocols is non-negotiable.

-

Thermal Instability: DAST is thermally unstable.[2] Decomposition becomes significant above 50°C and can become explosive above 90°C . Never heat neat DAST. Distillation should only be attempted with extreme caution and blast shielding.

-

Moisture Sensitivity: DAST reacts violently with water, releasing HF (hydrofluoric acid) and SO₂.[3]

-

HF Generation: The reaction byproducts include HF. All work must be performed in a well-ventilated fume hood.[4] Calcium gluconate gel must be available for immediate treatment of skin exposure.

-

Vessel Compatibility: While DAST etches glass, standard borosilicate glassware is acceptable for short-duration reactions (<24 hours). For long-term storage, use polyethylene or Teflon containers.

Mechanistic Principles

Understanding the mechanism is essential for troubleshooting low yields or elimination byproducts (vinyl fluorides). The reaction proceeds via a nucleophilic attack of the ketone oxygen on the sulfur atom of DAST, followed by fluoride displacement.

Reaction Pathway Diagram

The following diagram illustrates the activation of the ketone and the bifurcation between the desired gem-difluorination and the undesired elimination.

Figure 1: Mechanistic pathway of DAST-mediated deoxofluorination. Note the competition between fluoride substitution and proton elimination.

Critical Reaction Parameters

Success depends on balancing reactivity against the elimination pathway.

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | DCM (Anhydrous) | Dichloromethane is the standard. It dissolves DAST well and is non-nucleophilic. CHCl₃ or CCl₄ are alternatives. Avoid ethers (THF) if Lewis Acids are used, as they can coordinate and deactivate the catalyst. |

| Stoichiometry | 1.5 – 2.0 equiv. | Ketones are less reactive than aldehydes or alcohols. Excess DAST drives the equilibrium of the initial adduct formation. |

| Temperature | 0°C to RT | Start at 0°C (or -78°C for very sensitive substrates) to control the exotherm. Warm to Room Temperature (RT) to drive the sluggish fluoride displacement step. Do not reflux unless absolutely necessary and safety confirmed. |

| Atmosphere | N₂ or Ar | Essential.[5][6] Atmospheric moisture hydrolyzes DAST to HF, which catalyzes decomposition and etches glassware.[3] |

| Additives | Lewis Acids (Optional) | For sterically hindered or electron-deficient ketones, adding ZnI₂, SbCl₃, or TiCl₄ can catalyze the reaction by activating the C-O bond. |

Standard Operating Procedure (SOP)

This protocol is designed for a standard 1.0 mmol scale reaction. Scale-up requires re-evaluation of exotherm management.

Materials Preparation

-

Glassware: Oven-dried 2-neck round bottom flask (RBF), magnetic stir bar, rubber septum, nitrogen inlet.

-

Reagents: Anhydrous DCM (freshly distilled or from solvent system), DAST (stored at 4°C, warmed to RT before opening to prevent condensation).

Experimental Workflow

Figure 2: Step-by-step workflow for the gem-difluorination of ketones.

Detailed Steps

-

System Inertion: Flame-dry the reaction vessel under vacuum and backfill with Nitrogen. Maintain a positive pressure of Nitrogen throughout.

-

Substrate Solution: Dissolve the ketone (1.0 mmol) in anhydrous DCM (3–5 mL).

-

Controlled Addition: Cool the solution to 0°C . Slowly add DAST (2.0 mmol, ~260 µL) dropwise via a gas-tight syringe. Note: Fuming may occur.[3][7]

-

Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 6–16 hours.[6]

-

Quenching (Hazard Step):

-

Cool the reaction mixture back to 0°C.

-

Slowly add the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (sodium bicarbonate).

-

Why? Adding water to DAST generates HF and heat.[8] Adding the reaction to the base ensures immediate neutralization of HF. Watch for vigorous CO₂ evolution.

-

-

Workup: Separate the organic layer.[6] Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (silica gel). Note: Gem-difluorides are often non-polar and move similarly to the starting ketone on silica; careful gradient elution is required.

Troubleshooting & Optimization

Issue: Formation of Vinyl Fluorides (Elimination)

-

Cause: The carbocationic intermediate loses a proton from the

-position instead of accepting a fluoride ion. This is common in enolizable ketones (e.g., cyclohexanone derivatives). -

Solution:

-

Solvent Switch: Change solvent to non-polar CCl₄ or Benzene (if safety permits) or Toluene .

-

Low Temp: Keep the reaction at 0°C or -20°C for longer durations.

-

Additives: Add solid NaHCO₃ or Pyridine to the reaction mixture to buffer HF, although this can sometimes slow the reaction.

-

Issue: No Reaction / Stalled Reaction

-

Cause: Steric hindrance around the carbonyl or electron-rich rings deactivating the ketone.

-

Solution:

-

Lewis Acid Catalysis: Add 0.1 – 0.2 equiv of ZnI₂ or SbCl₃ . These coordinate to the fluorine on DAST, making the sulfur more electrophilic [3].

-

Reagent Quality: Ensure DAST is not yellow/brown (sign of decomposition).

-

References

-

Middleton, W. J. (1975).[9] New fluorinating reagents. Dialkylaminosulfur fluorides.[5][6][9][10][11][12][13] The Journal of Organic Chemistry, 40(5), 574–578.[9] Link

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[14][15] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[14][15] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

-

Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents.[10][13] Synthesis, 2002(17), 2561-2578. Link

-

Organic Syntheses. (2014). Fluorination of Benzophenones.[4][9] Org.[9][10][12] Synth. 2014, 91, 237-247. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Simpler fluorine chemistry [soci.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]

- 8. cheshireorganics.com [cheshireorganics.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DAST - Enamine [enamine.net]

- 11. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 12. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]